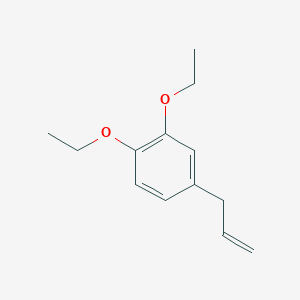
1,2-Diethoxy-4-(prop-2-en-1-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Diethoxy-4-(prop-2-en-1-yl)benzene is an organic compound with the molecular formula C13H18O2. It is a derivative of benzene, where two ethoxy groups and a prop-2-en-1-yl group are attached to the benzene ring. This compound is known for its aromatic properties and is used in various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Diethoxy-4-(prop-2-en-1-yl)benzene typically involves the alkylation of 1,2-diethoxybenzene with an appropriate allyl halide under basic conditions. The reaction can be carried out using a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). The reaction is usually conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. The purification of the final product is typically achieved through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Diethoxy-4-(prop-2-en-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the prop-2-en-1-yl group to a propyl group using hydrogenation catalysts such as palladium on carbon (Pd/C).
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: Hydrogen gas (H2) with Pd/C catalyst.
Substitution: Bromine (Br2) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr3), nitric acid (HNO3) in sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of 1,2-Diethoxy-4-propylbenzene.
Substitution: Formation of halogenated or nitrated derivatives of this compound.
Applications De Recherche Scientifique
1,2-Diethoxy-4-(prop-2-en-1-yl)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as an intermediate in the production of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the manufacture of fragrances and flavoring agents due to its aromatic properties.
Mécanisme D'action
The mechanism of action of 1,2-Diethoxy-4-(prop-2-en-1-yl)benzene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Dimethoxy-4-(prop-2-en-1-yl)benzene: Similar structure but with methoxy groups instead of ethoxy groups.
1,2-Diethoxybenzene: Lacks the prop-2-en-1-yl group.
1,2-Diethoxy-4-propylbenzene: The prop-2-en-1-yl group is reduced to a propyl group.
Uniqueness
1,2-Diethoxy-4-(prop-2-en-1-yl)benzene is unique due to the presence of both ethoxy groups and the prop-2-en-1-yl group, which confer distinct chemical and physical properties
Propriétés
Numéro CAS |
62416-75-5 |
|---|---|
Formule moléculaire |
C13H18O2 |
Poids moléculaire |
206.28 g/mol |
Nom IUPAC |
1,2-diethoxy-4-prop-2-enylbenzene |
InChI |
InChI=1S/C13H18O2/c1-4-7-11-8-9-12(14-5-2)13(10-11)15-6-3/h4,8-10H,1,5-7H2,2-3H3 |
Clé InChI |
ILODOROHIWUECT-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=C(C=C1)CC=C)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


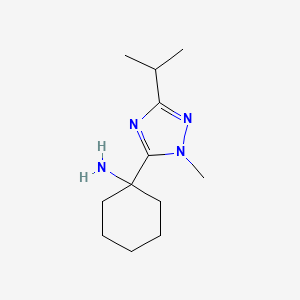
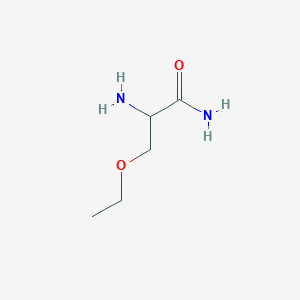
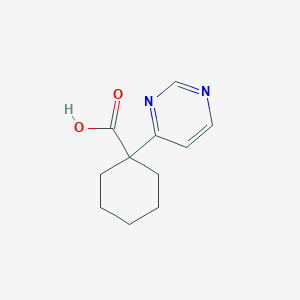
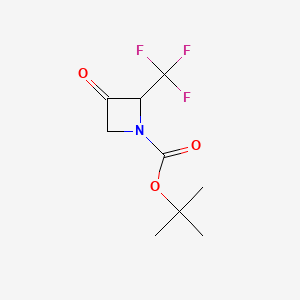
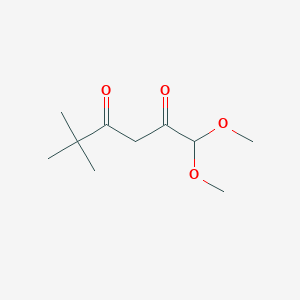
![[5-(2-Fluorophenyl)furan-2-yl]methanaminehydrochloride](/img/structure/B13636154.png)
![n-[(e)-(4-Nitrophenyl)methylene]methanamine](/img/structure/B13636161.png)
![3-Methylpyrazolo[1,5-a]pyridin-5-ol](/img/structure/B13636162.png)
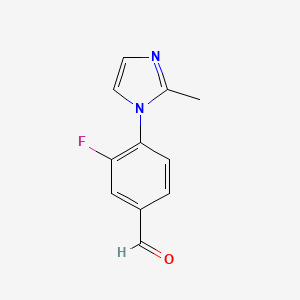
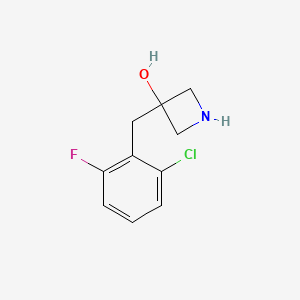

![6-[(Tert-butoxy)carbonyl]-1-cyano-6-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B13636196.png)
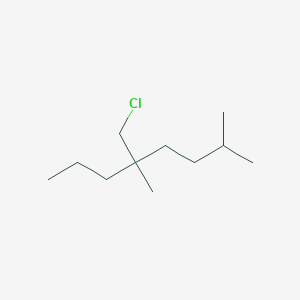
methanone](/img/structure/B13636207.png)
